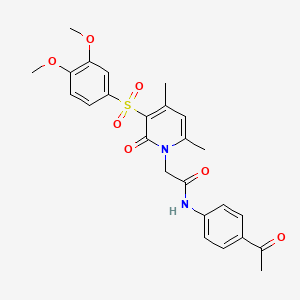![molecular formula C21H25N3O4S B2500135 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-11-3](/img/structure/B2500135.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic molecule that may be synthesized using various organic synthesis techniques. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, and the papers provided discuss several related methods. For example, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) suggests a potential pathway for constructing similar molecules with triazole rings . Additionally, the synthesis of anti-acetylcholinesterase inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, involves the use of rigid analogues and indanone moieties, which could be adapted for the synthesis of the oxalamide compound . Furthermore, a novel synthetic approach to oxalamides from oxirane-2-carboxamides is discussed, which could provide a method for synthesizing the oxalamide moiety of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds can provide insights into the potential structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. For instance, the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine reveals a planar benzothiazol ring and a chair conformation of the piperidin ring . This information could be useful in predicting the conformation and reactivity of the piperidin moiety in the target compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. However, the synthesis and evaluation of antiproliferative activity against cancer cell lines of related compounds suggest that the target compound may also exhibit biological activity, potentially through interactions with tubulin or other cellular targets . The anti-acetylcholinesterase activity of related compounds also indicates the potential for enzyme inhibition, which could be explored for the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by its functional groups and molecular structure. The presence of a benzodioxole moiety could affect its electronic properties and solubility, while the piperidin and thiophene groups could influence its basicity and potential for forming hydrogen bonds. The papers provided do not offer specific data on the physical and chemical properties of the target compound, but the methodologies and analyses used for related compounds could be applied to determine these properties .
科学的研究の応用
Orexin Receptor Antagonists and Eating Disorders
Research has shown that compounds targeting orexin receptors (OXRs), which are involved in regulating feeding, arousal, stress, and drug abuse, can potentially be used to treat binge eating (BE) and possibly other eating disorders with a compulsive component. For instance, studies on compounds such as SB-649868, a dual OX1/OX2R antagonist, have demonstrated selective reduction in binge eating of highly palatable food without affecting standard food intake, suggesting the critical role of OX1R mechanisms in such disorders (Piccoli et al., 2012).
Antagonists for Urokinase Receptor in Cancer Therapy
Virtual screening targeting the urokinase receptor (uPAR) led to the identification of compounds that could inhibit breast cancer cell invasion, migration, and adhesion, as well as block angiogenesis. Such findings indicate the potential of these compounds as starting points for the development of treatments targeting cancer metastasis, showcasing the role of specific molecular interactions in therapeutic applications (Wang et al., 2011).
Neuroleptic Compounds with Selective Behavioral Profiles
Studies on compounds such as NNC 19-1228 and NNC 22-0031 have revealed their potential as neuroleptics with "mesolimbic-selective" behavioral profiles, suggesting their use in treating psychopathologies without the risk of extrapyramidal side effects. This highlights the importance of targeting specific neural pathways in the development of safer psychiatric medications (Nielsen et al., 1997).
Cannabinoid Receptor Interactions
Research into the molecular interaction of antagonists with the CB1 cannabinoid receptor has provided insights into the binding modes and structure-activity relationships of compounds such as SR141716. Understanding these interactions is crucial for the development of targeted therapies for conditions modulated by cannabinoid receptors, including pain, obesity, and neurological disorders (Shim et al., 2002).
Neuropeptide Y Y1 Receptor Antagonists for Obesity
A series of benzimidazoles has been evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, with the aim of developing anti-obesity drugs. Such compounds, with their specific receptor target, represent a novel approach to addressing obesity by modulating appetite and energy homeostasis (Zarrinmayeh et al., 1998).
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-12-16-3-4-18-19(10-16)28-14-27-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-29-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSEGBGNHRNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)
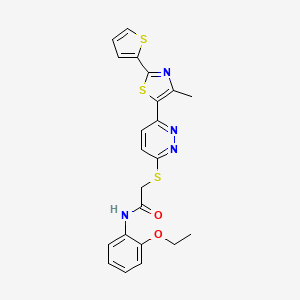
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
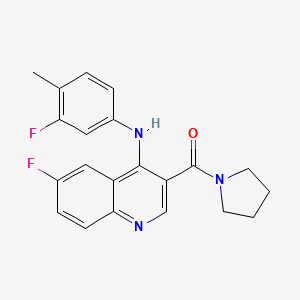
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
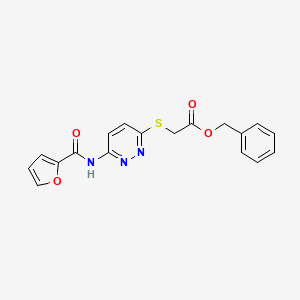
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)
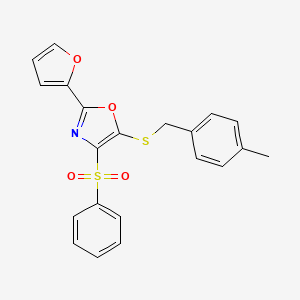
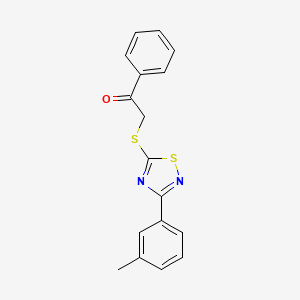

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)
